molecular formula C13H13NO2S B11997292 n,n-Diphenylmethanesulfonamide CAS No. 3989-43-3

n,n-Diphenylmethanesulfonamide

Cat. No.: B11997292
CAS No.: 3989-43-3
M. Wt: 247.31 g/mol
InChI Key: RMNOKXFIWFIIJU-UHFFFAOYSA-N
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Description

n,n-Diphenylmethanesulfonamide: is an organic compound with the molecular formula C13H13NO2S. It is characterized by the presence of two phenyl groups attached to a methanesulfonamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

n,n-Diphenylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Reaction Scheme:

Methanesulfonyl chloride+AnilineThis compound\text{Methanesulfonyl chloride} + \text{Aniline} \rightarrow \text{this compound} Methanesulfonyl chloride+Aniline→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

n,n-Diphenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, n,n-Diphenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein function.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which n,n-Diphenylmethanesulfonamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    n,n-Diphenylsulfamide: Similar structure but with a sulfamide group instead of a sulfonamide.

    n,n-Diphenylurea: Contains a urea group instead of a sulfonamide.

    n,n-Diphenylthiourea: Contains a thiourea group instead of a sulfonamide.

Uniqueness

n,n-Diphenylmethanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

3989-43-3

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N,N-diphenylmethanesulfonamide

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

RMNOKXFIWFIIJU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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